molecular formula C17H18N6S B15089937 COTI-219 CAS No. 1039455-85-0

COTI-219

Cat. No.: B15089937
CAS No.: 1039455-85-0
M. Wt: 338.4 g/mol
InChI Key: LEFJEIAOWFXQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide is a structurally complex molecule featuring a tricyclic diaza core fused with a piperazinecarbothioamide substituent. The tricyclic system comprises a bicyclo[7.4.0] framework with two nitrogen atoms at positions 6 and 10, while the piperazine ring is substituted with a methyl group and a carbothioamide functional group.

Properties

CAS No.

1039455-85-0

Molecular Formula

C17H18N6S

Molecular Weight

338.4 g/mol

IUPAC Name

N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide

InChI

InChI=1S/C17H18N6S/c1-22-8-10-23(11-9-22)17(24)21-20-16-14-12(4-2-6-18-14)13-5-3-7-19-15(13)16/h2-7,18H,8-11H2,1H3

InChI Key

LEFJEIAOWFXQMK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)N=NC2=C3C(=CC=CN3)C4=C2N=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

  • Complementarity of Methods : 2D similarity excels in identifying structural analogs, while 3D methods capture conformationally sensitive bioisosteres, critical for drug repurposing .
  • Dataset Bias : Drug-like subsets (e.g., Drug-(B)) favor 3D neighbors, reflecting the importance of shape complementarity in target engagement .
  • Synthetic Considerations: The tricyclic diaza core in the target compound may hinder solubility compared to benzisoquinoline-based analogues, necessitating formulation optimization .

Biological Activity

N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide is a complex organic compound with significant potential in various biological applications. Its unique molecular structure allows it to interact with multiple biological targets, leading to diverse pharmacological effects.

PropertyValue
CAS Number 1039455-85-0
Molecular Formula C17H18N6S
Molecular Weight 338.4 g/mol
IUPAC Name N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide
InChI Key LEFJEIAOWFXQMK-UHFFFAOYSA-N

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound's tricyclic structure enables it to modulate the activity of these targets, influencing various cellular processes including:

  • Signal Transduction : Altering pathways that control cellular responses.
  • Metabolic Processes : Affecting the metabolism of substrates within cells.
  • Protein Interactions : Binding to proteins to modify their function.

Anticancer Properties

Research indicates that N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Neuroprotective Effects

A study highlighted the neuroprotective properties of similar compounds in the same family, suggesting that this compound may also exhibit beneficial effects in models of ischemic injury. Specifically, it has been shown to prolong survival times in animal models subjected to cerebral ischemia, indicating potential therapeutic applications in stroke management .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that derivatives of this compound could significantly reduce cell viability in human cancer cell lines through mechanisms involving apoptosis and necrosis.
  • In Vivo Studies :
    • Animal models treated with the compound showed improved outcomes in terms of survival rates and neurological function post-injury compared to control groups.
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR revealed that modifications to the piperazine moiety can enhance biological activity and selectivity for certain targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.